Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(3-cyanophenyl)carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-4-9(6-10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYZQSROCBFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 3-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 2-{[(3-cyanophenyl)carbamoyl]amino}acetic acid.
Reduction: Ethyl 2-{[(3-aminophenyl)carbamoyl]amino}acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is used in various scientific research applications, including:
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s functional groups allow it to participate in various biochemical pathways, influencing protein function and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chloro-Substituted Carbamoyl Acetates
Key analogs include ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (CEE2) and ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (CEE4), which differ in the position of the chlorine substituent on the phenyl ring. These compounds were complexed with β-cyclodextrin (β-CD) to enhance solubility and antibacterial efficacy.
Key Findings:
| Compound | Substituent Position | Antibacterial Activity (vs. S. aureus) | Solubility in β-CD Complex |
|---|---|---|---|
| CEE2 (2-chloro) | ortho | High activity (MIC: 4 µg/mL) | Improved via inclusion |
| CEE4 (4-chloro) | para | Low/no activity (MIC: >64 µg/mL) | Limited improvement |
Cyano-Substituted Phenyl Acetates
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate shares structural similarities with ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) and ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2). These analogs lack the urea linkage but retain the cyano-phenyl-acetate backbone, influencing hydrophobicity and reactivity.
Key Properties:
| Compound | Substituent Position | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Ethyl 2-(3-cyanophenyl)acetate | meta | 189.21 | ~1.8 |
| Ethyl 2-(4-cyanophenyl)acetate | para | 189.21 | ~1.8 |
| Target compound | meta (with urea) | 247.26 | ~0.5 (estimated) |
Fluoro-Substituted and Heterocyclic Analogs
Compounds like ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 735335-61-2) incorporate fluorophenyl and thiazolidinone moieties.
Comparison Highlights:
- Fluorine vs. Cyano: Fluorine’s electronegativity enhances bioavailability, while the cyano group’s strong electron-withdrawing nature may improve binding specificity.
- Heterocyclic Additions: Thiazolidinone rings (as in ) introduce conformational rigidity, which can optimize target engagement but reduce synthetic accessibility .
Data Table: Key Analogs and Properties
Research Implications and Gaps
- Pharmacological Profiling : The target compound’s antibacterial or enzymatic activity remains unstudied in the provided evidence. Testing against Gram-positive/-negative pathogens is warranted.
- Formulation Strategies : β-CD complexation, as demonstrated for chloro-substituted analogs, could enhance the target compound’s solubility and bioavailability .
- Synthetic Optimization: Fluorine or heterocyclic incorporation (e.g., thiazolidinone) may improve target specificity but requires further synthetic exploration.
Biological Activity
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a compound with significant potential in pharmacology, has been investigated for its biological activities, particularly its antiviral properties and interactions with various biological targets. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 247.25 g/mol. The compound is synthesized through various chemical reactions, including:
- Oxidation : Producing carboxylic acids or ketones.
- Reduction : Leading to alcohols or amines.
- Substitution : Resulting in various substituted derivatives depending on the nucleophile used.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent , particularly against HIV-1. Research indicates that derivatives of this compound exhibit significant biological effects due to their structural features, which suggest possible interactions with viral targets. For instance, one study reported an EC50 (the concentration required to inhibit viral replication by 50%) of 3.98 μM for a related compound against HIV-1, showcasing its potential therapeutic index .
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors in biological systems. It can modulate the activity of these targets, influencing various biochemical pathways, including signal transduction and metabolic regulation . The active hydrogen on C-2 allows participation in condensation and substitution reactions, further enhancing its utility in drug design.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | EC50 (μM) | Unique Features |
|---|---|---|---|
| This compound | C12H13N3O3 | 3.98 | Potential anti-HIV activity |
| Ethyl 2-(2-cyanophenyl)acetate | C12H11N2O2 | Not reported | Different cyanophenyl substitution |
| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | C13H15N2O2 | Not reported | Methyl substitution at the ester position |
| Ethyl 3-(4-cyanophenyl)-3-oxopropanoate | C13H13N2O3 | Not reported | Oxo group at the propanoate position |
This table illustrates how this compound stands out due to its specific substitution pattern and documented antiviral efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Screening : In a study focused on antiviral agents, derivatives of this compound were screened for their efficacy against HIV-1. Results indicated promising antiviral activity with low cytotoxicity profiles, suggesting potential for further development into therapeutic agents .
- Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions. Its biochemical properties allow it to serve as a valuable tool in understanding complex biological systems .
- Mechanistic Insights : Research has delved into the mechanistic pathways influenced by this compound, indicating that it may affect gene expression and metabolic pathways through its interactions with cellular receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, and how can reaction progress be optimized?
- Methodological Answer : The compound is typically synthesized via carbamoylation of ethyl glycinate with 3-cyanophenyl isocyanate. Key steps include:
- Step 1 : React ethyl glycinate with 3-cyanophenyl isocyanate in anhydrous THF at 0–5°C under nitrogen .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) to confirm consumption of starting materials .
- Optimization : Maintain pH 7–8 using triethylamine to prevent side reactions. Yields >85% are achievable with stoichiometric control and inert conditions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify carbamoyl and ester functionalities (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ester CH2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 264.1 .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as:
- Intermediate : For synthesizing imidazo[4,5-b]pyridine derivatives via cyclization reactions (e.g., with 2-aminopyridines under acidic conditions) .
- Proteomics Reagent : Functionalization of peptides through its carbamoyl group to study enzyme-substrate interactions .
- SAR Studies : Modifying the cyanophenyl or ester moiety to explore bioactivity trends .
Advanced Research Questions
Q. How can substituent effects (e.g., 3-cyanophenyl vs. 4-cyanophenyl) impact bioactivity, and how should conflicting data be resolved?
- Methodological Answer :
- Synthetic Comparison : Synthesize both isomers and compare their inhibitory potency against target enzymes (e.g., kinase assays). For example, 3-cyanophenyl derivatives may show 10–20% higher activity due to steric and electronic differences .
- Data Contradiction : If bioactivity results conflict (e.g., in cytotoxicity assays), validate via X-ray crystallography to confirm binding modes or use computational docking (AutoDock Vina) to assess binding affinity differences .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) can be minimized by storing at -20°C under argon .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Workflow :
Retrieve target protein structure (PDB ID).
Prepare ligand (compound) using Open Babel for charge assignment.
Perform molecular docking (e.g., Schrödinger Glide) to identify binding poses .
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme inhibition assays .
Q. What methods validate the compound’s role in multi-step syntheses of complex molecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
